1-Chloro-3-(2-nitroethyl)benzene
Description
1-Chloro-3-(2-nitroethyl)benzene (C₈H₇ClNO₂) is a nitroaromatic compound featuring a benzene ring substituted with a chloro group at position 1 and a 2-nitroethyl group at position 2. The nitroethyl substituent introduces both steric bulk and electronic effects, making this compound a versatile intermediate in organic synthesis, particularly in catalytic reactions and functional group transformations. Its reactivity is influenced by the electron-withdrawing nitro group and the chloro substituent, which direct electrophilic substitution reactions to specific positions on the aromatic ring .
Properties
Molecular Formula |
C8H8ClNO2 |
|---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
1-chloro-3-(2-nitroethyl)benzene |
InChI |
InChI=1S/C8H8ClNO2/c9-8-3-1-2-7(6-8)4-5-10(11)12/h1-3,6H,4-5H2 |
InChI Key |
ICKLWVGANKKUNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Halogen and Alkyl Substituents
The following compounds share structural similarities with 1-chloro-3-(2-nitroethyl)benzene, differing primarily in substituent type, position, or functional groups:
Nitro-Substituted Analogues
- 1-Chloro-3-(4-methoxyphenyl)benzene (C₁₃H₁₁ClO) : Contains a methoxy group instead of nitro, enhancing electron density on the aromatic ring. Used in photocatalytic C–C bond formation .
- 1-Chloro-2-methyl-3-nitrobenzene (C₇H₆ClNO₂): Nitro and chloro groups adjacent to a methyl substituent. The nitro group is twisted 38.8° relative to the benzene plane, reducing conjugation .
Functional Group Variations
- 1-Chloro-3-(isocyanatomethyl)benzene (C₈H₆ClNO): Features an isocyanate group; highly reactive in polymerization and crosslinking reactions .
- 1-Chloro-3-(trifluoromethyl)benzene (C₇H₄ClF₃) : Trifluoromethyl group increases hydrophobicity and thermal stability .
Key Research Findings
Structural and Electronic Effects
- Nitro Group Orientation : In 1-chloro-2-methyl-3-nitrobenzene, the nitro group’s dihedral angle (38.8°) reduces resonance stabilization, affecting electrophilic substitution patterns .
- Crystal Packing : 1-Chloromethyl-3-nitrobenzene exhibits intermolecular hydrogen bonds (O–H distances: 2.42–2.67 Å), influencing its solid-state stability .
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